2-fluoro-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)benzamide
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Description
Synthesis Analysis
A series of new derivatives based on sulfamethoxazole were designed and synthesized in a study . The structures of the new compounds were confirmed based on a comprehensive characterization of spectral data by applied IR and 1 H as well as 13 C NMR spectroscopy .Molecular Structure Analysis
In the title compound, the five-membered isoxazole ring makes dihedral angles of 80.5 and 81.3 degrees with the two benzene rings, which form a dihedral angle of 39.81 degrees with each other . A short intramolecular C-H…O contact occurs .Chemical Reactions Analysis
The compound is part of a series of new derivatives based on sulfamethoxazole . These compounds were tested for their anticancer and antimicrobial properties . One of the compounds, Hydrazone 16b, demonstrated convincing anticancer effect against all tested cell cultures such as human prostate carcinoma PPC-1 and human kidney carcinoma CaKi-1 cell lines, and human fibroblasts HF .Scientific Research Applications
Photophysical Applications
The fluorine substitution introduces interesting photophysical properties. Researchers have explored its fluorescence behavior, quantum yield, and solvatochromic effects. Could it find applications in sensors, imaging agents, or optoelectronic devices?
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properties
IUPAC Name |
2-fluoro-N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O4S/c1-11-10-16(20-25-11)21-26(23,24)13-8-6-12(7-9-13)19-17(22)14-4-2-3-5-15(14)18/h2-10H,1H3,(H,19,22)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICRVFYURSOLOAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>56.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID85268373 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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